molecular formula C6H15ClN4O2 B109566 L-Arginine-13C6 hydrochloride CAS No. 201740-91-2

L-Arginine-13C6 hydrochloride

Cat. No.: B109566
CAS No.: 201740-91-2
M. Wt: 216.62 g/mol
InChI Key: KWTQSFXGGICVPE-BJPSCUOKSA-N
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Description

This compound is a non-essential amino acid for human development but is a required intermediate in arginine biosynthesis.

Mechanism of Action

Target of Action

The primary target of L-Arginine-13C6 (hydrochloride) is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a potent vasodilator, from L-Arginine .

Mode of Action

L-Arginine-13C6 (hydrochloride) acts as a substrate for NOS. It is oxidized by NOS to form NO and L-citrulline . The production of NO is a critical process in various physiological functions, including vasodilation and neurotransmission .

Biochemical Pathways

The conversion of L-Arginine-13C6 (hydrochloride) to NO and L-citrulline by NOS is a key step in the nitric oxide pathway . NO, once produced, diffuses across cell membranes and modulates the activity of various proteins, including guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger in cells, mediating various physiological responses .

Pharmacokinetics

It is metabolized primarily in the liver and kidneys, and excreted in the urine .

Result of Action

The production of NO from L-Arginine-13C6 (hydrochloride) has several effects at the molecular and cellular levels. For instance, it induces dilation of blood vessels, thereby increasing blood flow . In the context of neuroscience, NO acts as a neurotransmitter and has neuroprotective effects .

Action Environment

The action of L-Arginine-13C6 (hydrochloride) can be influenced by various environmental factors. For example, the presence of other substrates or inhibitors can affect the activity of NOS and thus the production of NO . Additionally, conditions such as pH and temperature can impact enzyme activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-13C6 hydrochloride involves the incorporation of stable isotopes, specifically carbon-13 and nitrogen-15, into the L-Ornithine molecule. The process typically requires specialized equipment and conditions to ensure the correct isotopic labeling and high purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The production process includes strict quality control measures to ensure the isotopic purity and overall quality of the compound.

Chemical Reactions Analysis

Types of Reactions

L-Arginine-13C6 hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

L-Arginine-13C6 hydrochloride has several scientific research applications:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Utilized in metabolic research to study pathways in vivo safely.

    Medicine: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.

    Industry: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine-13C6,15N4 Hydrochloride: Another isotope-labeled amino acid used in similar research applications.

    L-Ornithine Hydrochloride: The non-labeled form of the compound, used in various biochemical studies.

Uniqueness

The uniqueness of L-Arginine-13C6 hydrochloride lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies and other research applications.

Properties

IUPAC Name

(2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-BJPSCUOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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